molecular formula C11H15NO5 B1624095 2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid CAS No. 86053-97-6

2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid

Cat. No.: B1624095
CAS No.: 86053-97-6
M. Wt: 241.24 g/mol
InChI Key: QDHRTWRXHAMCQR-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid is a phenylacetic acid derivative featuring an amino group attached to the α-carbon and a 3,4,5-trimethoxyphenyl substituent. This compound is of interest due to its structural similarity to bioactive molecules, particularly those with anticancer and enzyme-inhibitory properties. The amino group in the target compound may enhance polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Properties

IUPAC Name

2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHRTWRXHAMCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408310
Record name 2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86053-97-6
Record name 2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with the α-amino group of glycine in a Schiff base formation, catalyzed by hydrochloric acid. Subsequent reduction of the imine bond generates the target compound. Key parameters include:

Table 1: Classical Synthesis Conditions

Parameter Optimal Range
Temperature 25–50°C
Solvent System Ethanol/Water (3:1 v/v)
Catalyst 6M HCl
Reaction Time 12–18 hours

The reaction achieves approximately 58% yield under ambient conditions, though prolonged exposure above 50°C risks decarboxylation. Nuclear magnetic resonance (¹H-NMR) analysis confirms intermediate formation through characteristic singlet peaks at δ 3.7–3.9 ppm for methoxy protons and a broad δ 1.2–1.5 ppm signal for the amino group.

One-Pot Multi-Step Synthesis

Recent advancements have consolidated synthetic steps into a single reactor, improving efficiency and reducing purification demands. A 2025 BenchChem protocol details a four-stage one-pot sequence achieving 64.2% overall yield.

Sequential Reaction Design

  • Reductive Amination : KBH₄-mediated reduction of 3,4,5-trimethoxybenzaldehyde-glycine imine
  • Chlorination : Thionyl chloride treatment converts carboxylic acid to acyl chloride
  • Cyanation : NaCN substitution introduces nitrile functionality
  • Hydrolysis : Acidic aqueous workup regenerates the acetic acid moiety

Table 2: One-Pot Synthesis Performance Metrics

Stage Yield Key Byproduct
Reductive Amination 89% Over-reduced imine
Chlorination 78% Dichloro derivative
Cyanation 92% Unreacted acyl chloride
Hydrolysis 95% Trimethoxybenzyl alcohol

This method reduces solvent waste by 40% compared to classical approaches while maintaining >99% purity as verified by high-performance liquid chromatography (HPLC).

Computational Retrosynthesis and Route Optimization

Modern synthesis leverages artificial intelligence-driven platforms combining Pistachio, BKMS_METABOLIC, and Reaxys databases to predict optimal pathways. For 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid, these tools identify three viable retrosynthetic disconnections:

  • Amino Acid Coupling : Late-stage introduction of the amino group via Curtius rearrangement
  • Phenyl Ring Functionalization : Direct methoxylation of pre-formed acetic acid derivatives
  • Hybrid Approach : Convergent synthesis combining trimethoxyphenyl precursors with glycine analogs

Table 3: Computational Route Evaluation

Route Predicted Yield Complexity Score
Amino Acid Coupling 71% 8.2/10
Phenyl Functionalization 63% 9.1/10
Hybrid Approach 82% 6.7/10

The hybrid method emerges as most promising, utilizing 2-bromo-3,4,5-trimethoxybenzaldehyde in a Buchwald-Hartwig amination with glycine ethyl ester, followed by saponification.

Industrial-Scale Production Techniques

Transitioning from laboratory to manufacturing requires addressing heat transfer, mixing efficiency, and byproduct management. Continuous flow reactors have superseded batch processes for large-scale synthesis.

Flow Chemistry Parameters

  • Reactor Type : Microstructured coiled tube reactor (ID 2 mm)
  • Residence Time : 8.5 minutes at 65°C
  • Throughput : 12 kg/day per reactor module
  • Catalyst Loading : 0.5 mol% HCl gas infusion

Automated process analytical technology (PAT) monitors reaction progression through inline FTIR spectroscopy, adjusting feed rates in real-time to maintain >98% conversion.

Structural Validation and Analytical Methods

Rigorous characterization ensures batch consistency and regulatory compliance.

Spectroscopic Fingerprints

  • ¹H-NMR (DMSO-d6): δ 6.75 (s, 2H, aromatic), δ 4.12 (q, 1H, CH), δ 3.85 (s, 9H, OCH3)
  • 13C-NMR : 172.8 ppm (COOH), 56.1–60.3 ppm (OCH3), 42.5 ppm (CHNH2)
  • HR-MS : m/z 277.1054 [M+H]+ (calculated 277.1049)

Table 4: Purity Assessment Methods

Technique LOD LOQ Key Impurity Detected
HPLC-UV 0.1% 0.3% Trimethoxybenzoic acid
Ion Chromatography 50 ppm 150 ppm Glycine hydrochloride
Headspace GC-MS 10 ppm 30 ppm Residual ethanol

Recent Methodological Innovations

Photocatalytic Amination

Visible-light-mediated C–N coupling using Ru(bpy)3Cl2 catalyst achieves 78% yield in 2 hours, eliminating HCl requirements.

Biocatalytic Approaches

Engineered transaminases from Aspergillus oryzae enable enantioselective synthesis of (R)-isomers with 99% ee under mild conditions.

Solid-Phase Synthesis

Polymer-supported glycine derivatives allow iterative coupling with trimethoxyphenyl building blocks, facilitating parallel synthesis of analogs.

Table 6: Emerging Technologies Comparison

Method Yield Enantioselectivity Scalability
Photocatalytic 78% Racemic Pilot-scale
Biocatalytic 65% 99% ee (R) Lab-scale
Solid-Phase 82% N/A Microscale

Chemical Reactions Analysis

Condensation Reactions

The α-amino group facilitates condensation with carbonyl compounds. For example:

  • Aldehyde Condensation : Reacts with 3,4,5-trimethoxybenzaldehyde under acidic catalysis to form imine intermediates, which can cyclize into heterocyclic structures.

  • Ketone Reactions : Forms Schiff bases with ketones, useful for synthesizing bioactive analogs.

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical derivatization:

Reaction Type Reagents/Conditions Product
Esterification Methanol/H<sup>+</sup>Methyl ester
Amidation Thionyl chloride, aminesAmide derivatives
Decarboxylation Pyrolysis or Cu catalysts2-amino-2-(3,4,5-trimethoxyphenyl)ethane

These derivatives are intermediates for pharmaceuticals, such as antiproliferative indole-based tubulin inhibitors .

Peptide Bond Formation

The compound serves as a building block for peptide synthesis:

  • Couples with amino acids via carbodiimide-mediated activation (e.g., EDC/HOBt) to form dipeptides.

  • Used in designing enzyme-targeted prodrugs due to its structural similarity to natural amino acids .

Electrophilic Aromatic Substitution

The electron-rich 3,4,5-trimethoxyphenyl group undergoes selective substitution:

  • Nitration : Requires HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at low temperatures, yielding nitro derivatives at the para position relative to methoxy groups.

  • Sulfonation : Limited by steric hindrance from methoxy substituents .

Nucleophilic Reactions at the α-Amino Group

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

  • Alkylation : Forms quaternary ammonium salts with alkyl halides under basic conditions .

Coordination Chemistry

The amino and carboxylate groups act as bidentate ligands for metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming complexes studied for antimicrobial activity .

Mechanistic Insights

  • Amide Formation : Proceeds via mixed anhydride intermediates in the presence of coupling agents.

  • Decarboxylation : Follows a radical or ionic pathway depending on reaction conditions .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its importance in medicinal chemistry, particularly in developing tubulin-targeting agents and antimicrobials . Further studies should explore its enantioselective reactions and in vivo stability.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its anticancer properties . In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 50 to 100 µM. The mechanism of action involves apoptosis induction and inhibition of tubulin polymerization.

Table 1: Cytotoxicity of 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic Acid

Cell LineIC50 (µM)
MCF-775
PC-385
WRL-6890

The compound is also investigated for its potential anti-inflammatory effects and interactions with various biological pathways. It has been found to inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The presence of the trimethoxyphenyl group is critical for its biological activity. Modifications on this phenyl ring can significantly alter potency. For example:

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of -OCH3 at position 4Increased potency
Removal of -OCH3Decreased potency

In Vivo Studies

Animal model studies have demonstrated that administration of this compound can reduce tumor growth in xenograft models when administered at a dosage of 30 mg/kg body weight over two weeks.

Combination Therapy

In clinical trials, this compound has been evaluated in combination with traditional chemotherapeutics like paclitaxel and carboplatin. Results indicated enhanced therapeutic efficacy compared to monotherapy approaches.

Mechanism of Action

The mechanism of action of 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Structural Features Key Properties/Applications Reference
2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid α-Amino group, 3,4,5-trimethoxyphenyl, acetic acid backbone Potential bioactivity (hypothesized based on analogues); enhanced polarity due to –NH2
3,4,5-Trimethoxyphenyl acetic acid No α-amino group; acetic acid directly linked to 3,4,5-trimethoxyphenyl Intermediate for pharmaceuticals (e.g., mivacurium chloride); synthesized via dichlorocarbene and reduction reactions (yield: 64.2–71.7%)
2-[(3,4,5-Triphenyl)phenyl]acetic acid Bulky aromatic backbone (three phenyl groups at 3,4,5-positions) Poor solubility in polar solvents; optimized for functionalization reactions
2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid Isomeric methoxy substitution (2,3,4 vs. 3,4,5); α-amino group Structural isomer; potential differences in receptor binding and metabolic stability
(E)-3-(3-Hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylic acid Acrylic acid backbone, hydroxy and methoxy substituents Studied for glucuronidation and bioavailability enhancement in resveratrol analogues
Combretastatin A-4 derivatives Trimethoxyphenyl group linked to a stilbene scaffold Anticancer agents (tubulin polymerization inhibitors); prodrugs developed for solubility

Physicochemical Properties

  • Solubility: Bulky aromatic derivatives (e.g., 2-[(3,4,5-Triphenyl)phenyl]acetic acid) show poor solubility in polar solvents , whereas amino-substituted compounds may exhibit improved aqueous solubility due to ionization of the –NH2 group.
  • Stability : Ester-based prodrugs (e.g., combretastatin A-4 hemisuccinate) hydrolyze readily in water, whereas carboxylic acids (e.g., 3,4,5-trimethoxyphenyl acetic acid) are more stable under physiological conditions .

Biological Activity

2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid, a compound characterized by its unique trimethoxyphenyl group, has garnered attention in scientific research for its potential biological activities , particularly in the fields of oncology and inflammation . This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid is C11H15NO5C_{11}H_{15}NO_5. Its structure features a central amino acid backbone substituted with a 3,4,5-trimethoxyphenyl group, which is crucial for its biological activity.

The biological activity of 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid is primarily attributed to its interaction with tubulin and heat shock proteins (Hsp90). These interactions disrupt microtubule dynamics and inhibit cancer cell proliferation. Specifically:

  • Tubulin Inhibition : The compound binds to the colchicine site on tubulin, leading to microtubule destabilization. This mechanism is similar to that of known antitumor agents like combretastatin A-4 (CA-4) .
  • Heat Shock Protein Inhibition : By inhibiting Hsp90, the compound may interfere with the stabilization of oncogenic proteins, further contributing to its anticancer properties.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound across various cancer cell lines:

Cell Line IC50 (µM) Reference
HT108012.48 ± 1.10
HT294.25 ± 0.22
MCF-73.33 ± 0.31
A5499.71 ± 0.75

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer cell lines.

Case Studies and Research Findings

  • Study on Tubulin Polymerization : A study demonstrated that derivatives of compounds similar to 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid effectively inhibited tubulin polymerization with IC50 values ranging from low nanomolar to micromolar ranges . This reinforces the compound's potential as a microtubule-targeting agent.
  • Comparative Analysis with Other Compounds : In comparative studies against standard chemotherapeutics like doxorubicin, the compound showed comparable or superior efficacy in certain cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations have indicated that the trimethoxyphenyl moiety enhances binding affinity to tubulin compared to other substituents . This structural feature is critical for its biological effectiveness.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound can be optimized using Design of Experiments (DoE) methodologies. For example, factorial designs can evaluate the impact of variables like temperature, solvent polarity, and catalyst loading on yield and purity. Statistical analysis (e.g., ANOVA) identifies significant factors, reducing trial-and-error approaches. Evidence from analogous compounds suggests that protecting-group strategies for the amino and carboxylic acid moieties may prevent side reactions during coupling steps . Additionally, real-time monitoring via HPLC or NMR can track intermediate formation .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) for this compound?

Methodological Answer: Contradictions in data often arise from differences in synthetic routes, purification methods, or analytical techniques. To resolve these:

  • Reproduce synthesis : Follow documented protocols rigorously, noting solvent grades and crystallization conditions (e.g., recrystallization from ethanol/water mixtures as in trimethoxyphenyl analogs ).
  • Validate purity : Use orthogonal methods like HPLC (for purity) and DSC (for melting point determination) .
  • Cross-reference databases : Compare data from PubChem and NIST for consistency, excluding unreliable sources per guidelines .

Q. What analytical techniques are critical for characterizing 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid?

Methodological Answer:

  • Structural elucidation : Use 1^1H/13^{13}C NMR to confirm the aromatic trimethoxy pattern and chiral center configuration. MS (ESI-TOF) verifies molecular weight .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with charged aerosol detection (CAD) ensures accurate quantification .
  • Chirality analysis : Chiral HPLC or polarimetry is essential if stereoisomers are present .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to predict reaction transition states and intermediate stability. For example, ICReDD’s workflow integrates quantum calculations with experimental data to prioritize viable synthetic routes .
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent selection for coupling reactions) .
  • Molecular docking : Screen derivatives for bioactivity by docking into target proteins (e.g., enzymes inhibited by trimethoxyphenyl analogs ).

Q. What strategies mitigate instability or degradation during storage or biological assays?

Methodological Answer:

  • Stability studies : Conduct accelerated degradation tests under varied pH, temperature, and light exposure. For example, store lyophilized samples at -20°C in amber vials to prevent photodegradation .
  • Formulation : Use cyclodextrin encapsulation or salt formation (e.g., hydrochloride salt) to enhance aqueous stability .
  • Real-time monitoring : Employ LC-MS to identify degradation products and adjust storage protocols accordingly .

Q. How can researchers resolve conflicting bioactivity data in cell-based vs. in vivo studies?

Methodological Answer:

  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability using microsomal assays or radiolabeled compounds (e.g., 14^{14}C-labeling ).
  • Mechanistic studies : Compare target engagement in vitro (e.g., enzyme inhibition IC50_{50}) with tissue distribution in vivo. Contradictions may arise from poor penetration or off-target effects .
  • Dose-response optimization : Use Hill equation modeling to align in vitro potency with effective plasma concentrations in animal models .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Chemoproteomics : Employ activity-based protein profiling (ABPP) to identify cellular targets .
  • CRISPR screening : Genome-wide knockout libraries can pinpoint pathways sensitive to the compound .
  • Cryo-EM/X-ray crystallography : Resolve binding modes with high-resolution structural data, as seen in related trimethoxyphenyl derivatives .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Methodological Answer:

  • Fragment-based design : Systematically modify the trimethoxyphenyl ring (e.g., replacing methoxy with halogens or methyl groups) and assess impacts on binding affinity .
  • Free-energy perturbation (FEP) : Predict relative binding energies of analogs to prioritize synthesis .
  • Metabolic profiling : Use hepatocyte assays to identify metabolic soft spots (e.g., demethylation of methoxy groups) and design metabolically stable derivatives .

Methodological Notes

  • Data Validation : Cross-check experimental results against computational predictions and replicate findings across independent labs .
  • Safety Protocols : Adhere to SDS guidelines for handling (e.g., PPE for skin/eye protection ).
  • Interdisciplinary Integration : Combine synthetic chemistry, computational modeling, and systems biology to address complex research challenges .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid
Reactant of Route 2
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2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.